molecular formula C10H14ClNS B8576852 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine

Cat. No.: B8576852
M. Wt: 215.74 g/mol
InChI Key: RQMNOWUXNOAMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a 2-chlorothiophene moiety via an ethyl linker

Preparation Methods

The synthesis of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiophene with ethyl bromide to form 2-(2-chlorothiophen-3-yl)ethyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the desired product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the chlorothiophene moiety to a thiophene ring, removing the chlorine atom.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of materials with specific electronic or optical properties, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .

Comparison with Similar Compounds

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione, which have different functional groups attached to the pyrrolidine ring.

    Thiophene derivatives: Compounds like 2-chlorothiophene and 3-chlorothiophene, which differ in the position of the chlorine atom on the thiophene ring. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

1-[2-(2-chlorothiophen-3-yl)ethyl]pyrrolidine

InChI

InChI=1S/C10H14ClNS/c11-10-9(4-8-13-10)3-7-12-5-1-2-6-12/h4,8H,1-3,5-7H2

InChI Key

RQMNOWUXNOAMKG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=C(SC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-chlorothiophen-3-yl)ethanamine hydrochloride (3.00 g, 15.1 mmol, prepared as described in Example 329) in acetonitrile (30 mL) was treated with anhydrous potassium carbonate (7.50 g, 54.3 mmol), sodium iodide (5.45 g, 36.4) and 1,4-dibromo-butane (2.2 mL, 18 mmol). The resulting suspension was heated to reflux for 18 h, then cooled, filtered and concentrated to a dark brown oil. Purification by flash chromatography eluting with 1-5% (0.5 M ammonia in MeOH)/dichloromethane afforded the product as a colorless oil (0.45 g, 2.09 mmol, 14% yield). MS (M+H)+ 216.
Name
2-(2-chlorothiophen-3-yl)ethanamine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
14%

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